Cas no 51075-48-0 (1-sec-butyl-4-methylpiperidine)

1-sec-butyl-4-methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 1-sec-Butyl-4-methylpiperidine
- 1-SEC-BUTYL-4-METHYL-PIPERIDINE
- 1-(butan-2-yl)-4-methylpiperidine
- 1-butan-2-yl-4-methylpiperidine
- DTXSID901287694
- SCHEMBL8285972
- BCA07548
- AKOS006291794
- 4-Methyl-1-(1-methylpropyl)piperidine
- 51075-48-0
- 1-sec-butyl-4-methylpiperidine
-
- インチ: InChI=1S/C10H21N/c1-4-10(3)11-7-5-9(2)6-8-11/h9-10H,4-8H2,1-3H3
- InChIKey: ILNCSBVBXKVVDN-UHFFFAOYSA-N
- ほほえんだ: CCC(C)N1CCC(CC1)C
計算された属性
- せいみつぶんしりょう: 155.167399674g/mol
- どういたいしつりょう: 155.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-sec-butyl-4-methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EWQN-1g |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 98% | 1g |
$471.00 | 2024-04-30 | |
A2B Chem LLC | AX74431-1g |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 98% | 1g |
$410.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1241471-1g |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 98% | 1g |
$735 | 2024-06-05 | |
Fluorochem | 032642-1g |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 1g |
£385.00 | 2022-03-01 | ||
eNovation Chemicals LLC | Y1241471-1g |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 98% | 1g |
$770 | 2025-02-25 | |
eNovation Chemicals LLC | Y1241471-250mg |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 98% | 250mg |
$400 | 2025-02-25 | |
eNovation Chemicals LLC | Y1241471-250mg |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 98% | 250mg |
$380 | 2024-06-05 | |
Fluorochem | 032642-250mg |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 250mg |
£211.00 | 2022-03-01 | ||
eNovation Chemicals LLC | Y1241471-1g |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 98% | 1g |
$770 | 2025-02-22 | |
A2B Chem LLC | AX74431-250mg |
1-sec-Butyl-4-methyl-piperidine |
51075-48-0 | 98% | 250mg |
$185.00 | 2024-04-19 |
1-sec-butyl-4-methylpiperidine 関連文献
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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1-sec-butyl-4-methylpiperidineに関する追加情報
1-Sec-Butyl-4-Methylpiperidine: A Comprehensive Overview
The compound with CAS No. 51075-48-0, commonly referred to as 1-sec-butyl-4-methylpiperidine, is a significant organic compound with a diverse range of applications in the chemical and pharmaceutical industries. This compound belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. The 1-sec-butyl substituent and the 4-methyl group on the piperidine ring contribute to its unique chemical properties, making it a versatile molecule for various synthetic and functional purposes.
Recent advancements in organic chemistry have highlighted the importance of 1-sec-butyl-4-methylpiperidine in the development of novel materials and pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the design of drugs targeting specific biological pathways. The molecule's ability to form stable complexes with metal ions has also been leveraged in catalytic applications, enhancing reaction efficiency and selectivity.
One of the most notable studies involving 1-sec-butyl-4-methylpiperidine focuses on its application in drug delivery systems. Scientists have demonstrated that this compound can serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability. This breakthrough has significant implications for the development of more effective therapeutic agents, particularly in the treatment of chronic diseases such as cancer and cardiovascular disorders.
In addition to its pharmaceutical applications, 1-sec-butyl-4-methylpiperidine has found utility in the field of polymer chemistry. Researchers have utilized this compound as a building block for synthesizing novel polymeric materials with tailored mechanical and thermal properties. These materials exhibit potential applications in advanced composites, adhesives, and coatings, contributing to the growing demand for high-performance polymers in various industries.
The synthesis of 1-sec-butyl-4-methylpiperidine involves a multi-step process that combines principles from both organic and catalytic chemistry. Recent innovations in green chemistry have enabled more sustainable methods for its production, reducing environmental impact while maintaining high yields. These methods often involve the use of biodegradable catalysts and renewable feedstocks, aligning with global efforts to promote eco-friendly chemical processes.
From a structural perspective, 1-sec-butyl-4-methylpiperidine exhibits a unique balance between rigidity and flexibility due to its piperidine ring system. The sec-butyl group provides steric bulk, while the methyl substituent enhances electronic properties. This combination allows the molecule to participate in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and coordination reactions with transition metals.
Moreover, computational studies have provided valuable insights into the electronic structure and reactivity of 1-sec-butyl-4-methylpiperidine. Advanced quantum mechanical calculations have revealed key interactions that govern its behavior in different chemical environments. These findings have been instrumental in guiding experimental designs and optimizing synthetic pathways for this compound.
In conclusion, 1-Sec-butyl-4-methylpiperidine (CAS No. 51075-48-0) stands out as a pivotal compound with extensive applications across multiple disciplines. Its versatility as an intermediate, catalyst, and functional material underscores its importance in modern chemistry. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in advancing scientific innovation and industrial progress.
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